molecular formula C15H9Cl2FN4O2S B2520987 2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide CAS No. 2094417-08-8

2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide

Cat. No. B2520987
CAS RN: 2094417-08-8
M. Wt: 399.22
InChI Key: JIUJTKXVFDYFMY-UHFFFAOYSA-N
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Description

The compound “2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide” is a fluorinated heterocyclic building block used in chemical synthesis . It is derived from pyridine with two chlorides, a fluoride, and a nitrile substituents .


Synthesis Analysis

The synthesis of this compound can be achieved through a multistep process involving the reaction of 3-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 2,6-dichloro-5-fluoronicotinoyl chloride.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with two chlorides, a fluoride, and a nitrile substituents . The tetrasubstituted phenyl ring superimposes well with the NVP-BGJ398 in the 3TT0 co-crystal structure .


Chemical Reactions Analysis

The most recognized reaction using this compound is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . It is also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 89-91 °C (lit.) . Its empirical formula is C6HCl2FN2 and it has a molecular weight of 190.99 g/mol .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4O2S/c1-24-8-4-2-7(3-5-8)13-20-15(25-22-13)21-14(23)9-6-10(18)12(17)19-11(9)16/h2-6H,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUJTKXVFDYFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide

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